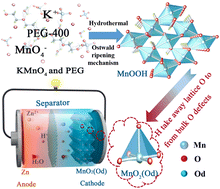Ostwald ripening mechanism-derived MnOOH induces lattice oxygen escape for efficient aqueous MnO2–Zn batteries†
Journal of Materials Chemistry A Pub Date: 2023-10-24 DOI: 10.1039/D3TA05364D
Abstract
Aqueous rechargeable MnO2–Zn batteries have attracted much attention in recent years due to their high security, low cost and environmentally friendly nature. Nevertheless, the practical application of MnO2 cathode materials is limited by the slow reaction kinetics during cycling and the poor cycle life caused by the disproportionation reaction of Mn. Here, we innovatively prepared MnOOH intermediates via the Ostwald ripening mechanism, followed by thermal treatment to induce lattice oxygen escape to finally obtain oxygen-defect-rich β-MnO2(Od) nanorods. First-principles calculations have shown that the oxygen defects can serve as p-type dopants to yield better electrical conductivity and enhance the adsorption capability of β-MnO2 for protons. The tested Zn//β-MnO2(Od) batteries demonstrated an impressive specific capacity of 330.9 mA h g−1 at 100 mA g−1. After 800 charge–discharge cycles at 1 A g−1, they maintained a capacity of 171 mA h g−1 with a capacity retention rate of 88.9%. This work offers fascinating prospects for the creation of MnO2 with oxygen-defects and provides distinct insights towards achieving high efficiency, more productive aqueous zinc ion batteries.


Recommended Literature
- [1] Carbene based photochemical molecular assemblies for solar driven hydrogen generation†
- [2] The design of magneto-plasmonic nanostructures formed by magnetic Prussian Blue-type nanocrystals decorated with Au nanoparticles†
- [3] Liquid crystals based on silver carbene complexes derived from dimeric bis(imidazolium) bromide salts†
- [4] Synthesis, structure and coordination of the ambiphilic ligand (2-picolyl)BCy2†‡
- [5] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
- [6] Ultrafast carrier dynamics in 2D–2D hybrid structures of functionalized GO and CdSe nanoplatelets†
- [7] Magnetically frustrated synthetic end member Mn2(PO4)OH in the triplite–triploidite family†
- [8] High-pressure stabilization of argon fluorides†‡
- [9] Solution-phase synthesis and thermal conductivity of nanostructured CdSe, In2Se3, and composites thereof†
- [10] An in situ generated 3D porous nanostructure on 2D nanosheets to boost the oxygen evolution reaction for water-splitting†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 121343-59-7
-
CAS no.: 108561-00-8









